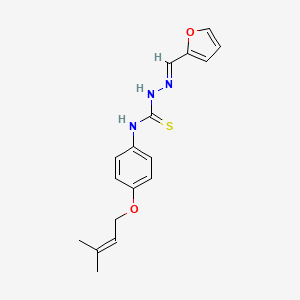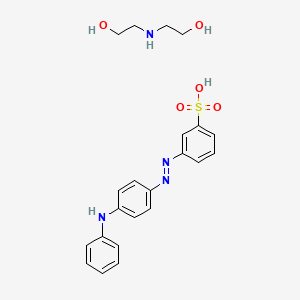
Coccinine, (+/-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coccinine, (+/-)-, is an alkaloid compound found in certain plant species, particularly within the Amaryllidaceae family. This compound has garnered interest due to its potential biological activities and its structural similarity to other bioactive alkaloids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coccinine, (+/-)-, typically involves the extraction from plant sources or chemical synthesis. The chemical synthesis route often includes the following steps:
Extraction: The compound is extracted from plant material using solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate Coccinine, (+/-)-.
Chemical Synthesis: Alternatively, Coccinine, (+/-)-, can be synthesized through a series of chemical reactions starting from simpler organic molecules. This involves multiple steps, including cyclization and functional group modifications.
Industrial Production Methods
Industrial production of Coccinine, (+/-)-, is less common due to its complex structure and the availability of natural sources. advancements in synthetic chemistry may lead to more efficient production methods in the future.
化学反応の分析
Types of Reactions
Coccinine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Coccinine, (+/-)-, has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that Coccinine, (+/-)-, may have therapeutic potential in treating certain diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials and pharmaceuticals.
作用機序
The mechanism of action of Coccinine, (+/-)-, involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Coccinine, (+/-)-, is structurally similar to other alkaloids such as montanine and galanthamine. These compounds share a core structure but differ in their functional groups and biological activities.
Uniqueness
What sets Coccinine, (+/-)-, apart is its specific arrangement of functional groups, which may confer unique biological properties. Its potential therapeutic applications and chemical reactivity make it a compound of significant interest in various fields of research.
Conclusion
Coccinine, (+/-)-, is a fascinating compound with diverse applications in scientific research Its unique chemical structure and potential biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry
特性
CAS番号 |
485-57-4 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC名 |
(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |
InChIキー |
MKYLOMHWHWEFCT-ZQDZILKHSA-N |
異性体SMILES |
CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
正規SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


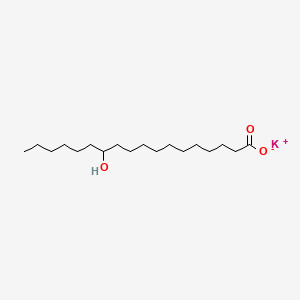
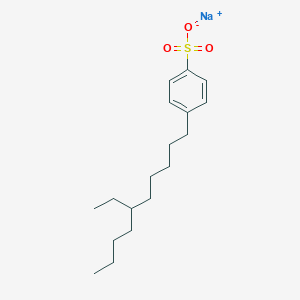
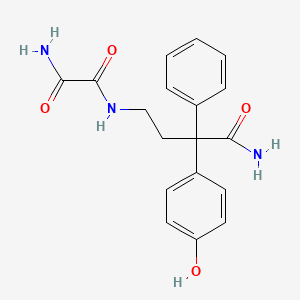
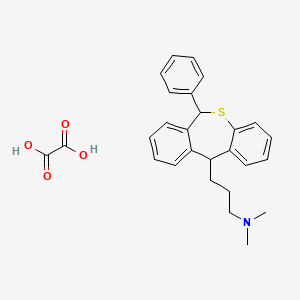
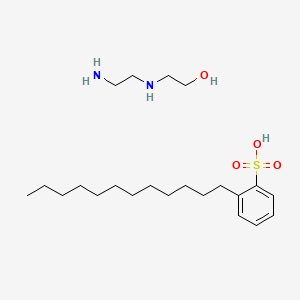
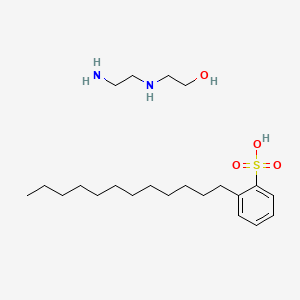



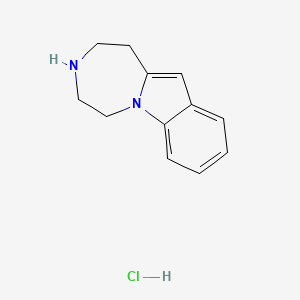
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
